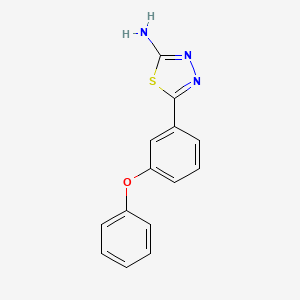

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride, also known as 4-FMPH, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. 4-FMPH is a small molecule that can be used for a variety of scientific research applications, including drug design, drug delivery, and drug metabolism. It is also widely used in biochemical, physiological, and pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been studied for its antibacterial properties. Specifically, derivatives formed through the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by reduction, have demonstrated high antibacterial activity. This suggests potential use in developing new antibacterial agents (Arutyunyan et al., 2017).

Anti-inflammatory Activity

Derivatives of the compound have been synthesized and analyzed for their anti-inflammatory activity. For instance, fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential for inhibiting effects on LPS-induced NO secretion, indicating a promise for anti-inflammatory applications (Sun et al., 2019).

Antimicrobial and Anticoccidial Activity

Compounds synthesized through the addition of an amine to 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one have been evaluated for antimicrobial and anticoccidial activities. These compounds, especially the 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-5-(dimethylamino)-2H-pyran-3(4H)-one hydrochloride derivatives, showed significant activity, providing insights into potential applications in treating microbial infections and coccidiosis (Georgiadis, 1976).

Anti-influenza Virus Activity

The compound has also been a part of studies aiming to develop anti-influenza virus agents. Novel tricyclic compounds with unique amine moieties have been synthesized based on its structure, showing potent anti-influenza A virus activity. This indicates its potential role in developing new antiviral medications (Oka et al., 2001).

Potential in Cytotoxic Agents

1-Aryl-3-phenethylamino-1-propanone hydrochlorides, synthesized via Mannich reactions and involving derivatives of the compound, have been identified as potentially potent cytotoxic agents. Their synthesis and the conditions optimized for their production could pave the way for new treatments in cancer therapy (Mete et al., 2007).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-1-methoxypropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADRANRZZGBWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977647 |

Source

|

| Record name | 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62064-77-1 |

Source

|

| Record name | Phenethylamine, p-fluoro-beta-methoxy-alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)

![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)